Butyric acid-d8
Overview
Description
Butyric acid-d8, also known as Butanoic acid-d8, is a variant of butyric acid where all the hydrogen atoms are replaced by deuterium . It has a molecular formula of CD3(CD2)2CO2D and a molecular weight of 96.15 . It is typically used for research and development purposes .
Molecular Structure Analysis
The linear formula of Butyric acid-d8 is CD3(CD2)2CO2D . This indicates that the molecule consists of a carboxyl group (CO2D) attached to a three-carbon chain where all the hydrogens are replaced by deuterium (CD3(CD2)2) .
Chemical Reactions Analysis
While specific chemical reactions involving Butyric acid-d8 are not detailed in the search results, it’s known that butyric acid, in general, plays a significant role in various biological processes. For instance, it’s produced in the human colon through the fermentation of dietary fiber or resistant starch .
Physical And Chemical Properties Analysis
Butyric acid-d8 is characterized by a boiling point of 162 °C and a melting point ranging from -6 to -3 °C . It has a density of 1.050 g/mL at 25 °C .
Scientific Research Applications
Poultry Production
Butyric acid-d8 is utilized in poultry production to enhance gut health, performance, and egg quality. It serves as a primary energy source for colonocytes and aids in the differentiation and maturation of intestinal cells. Its efficacy against pathogenic bacteria like Salmonella spp. and Escherichia coli makes it a potential alternative to antibiotic growth promoters .
Biofuel Production
In the field of biofuels, Butyric acid-d8 is a key component in the production process. Clostridium tyrobutyricum , a microorganism used for industrial bio-butyrate production, benefits from the metabolic driving mechanisms provided by Butyric acid-d8. This aids in the efficient synthesis of butyrate, which is crucial for biofuel development .
Cancer Research
Butyric acid-d8’s role as a histone deacetylase inhibitor (HDACi) has led to its application in cancer research. It is being studied for its effectiveness as a potential cancer treatment, particularly due to its main energy source for intestinal epithelial cells, which helps maintain colonic homeostasis .
Food Industry
The compound is used as a flavoring agent in the food industry. Its derivatives are important for imparting specific flavors and aromas in various food products, enhancing consumer appeal .
Chemical Synthesis
Butyric acid-d8 serves as a precursor in the synthesis of various chemicals. Its derivatives are utilized in the production of different compounds used in pharmaceuticals, cosmetics, and other industrial applications .
Animal Feed
In animal husbandry, Butyric acid-d8 derivatives are added to feed to improve gut health and protect livestock against harmful microbes. With the restriction on antibiotics, the demand for such derivatives is expected to rise, providing a sustainable alternative for animal growth and health .
Pharmaceutical Applications
Butyric acid-d8 is involved in the pharmaceutical industry as an intermediate in drug synthesis. Its properties can influence the absorption and efficacy of certain medications, making it a valuable component in drug formulation .
Cosmetic Industry
Lastly, Butyric acid-d8 finds its application in the cosmetic industry. It is used in the formulation of skincare products, where it can help in maintaining the skin’s pH balance and ensuring product stability .
Mechanism of Action
Target of Action
Butyric acid-d8, a chemically stable isotope-labeled form of butyric acid, primarily targets the G protein-coupled receptors (GPCRs) and histone deacetylases . It is produced in the human body by the gut microbiota during the fermentation of dietary fibers . The compound’s primary targets play a crucial role in regulating host processes .
Mode of Action
Butyric acid-d8 interacts with its targets, leading to significant changes in cellular processes. It inhibits the deacetylation and dephosphorylation of histones, making the DNA more accessible and ultimately improving transcription rates and cell-specific productivities . It also activates GPCRs, leading to the activation of downstream signaling pathways .
Biochemical Pathways
The main metabolic pathway of butyric acid-d8 involves the transformation of crotonyl CoA into butyryl CoA, which is then reduced to butyric acid . This process is catalyzed by various enzymes, including Beta-ketoacyl reductase . The production of butyric acid sets the stage for the subsequent generation of other fatty acids .
Pharmacokinetics
It is known that the compound can readily permeate the cytoplasm .
Result of Action
The action of butyric acid-d8 leads to molecular and cellular effects such as inhibition of cell proliferation and impact on histone modification . These translate into subsequently enhanced mechanisms of protein biosynthesis, regulation of transcription, messenger RNA processing and transport, ribosomal translation, and cellular trafficking of IgG intermediates .
Action Environment
The action, efficacy, and stability of butyric acid-d8 can be influenced by various environmental factors. For instance, the presence of dietary fibers in the gut environment can enhance the production of butyric acid-d8 by the gut microbiota
Safety and Hazards
Butyric acid-d8 is classified as a combustible liquid and is harmful if swallowed . It can cause severe skin burns and eye damage, and it’s harmful to aquatic life . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapors or mist, and ensuring adequate ventilation .
properties
IUPAC Name |
deuterio 2,2,3,3,4,4,4-heptadeuteriobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i1D3,2D2,3D2/hD | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERIUCNNQQJTOY-FNQDQTMCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584364 | |
Record name | (~2~H_7_)Butan(~2~H)oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
202468-80-2 | |
Record name | (~2~H_7_)Butan(~2~H)oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 202468-80-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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